

Mass spectrometry analysis of N-Hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-Hydroxy-2-phenylacetamide*

Cat. No.: *B189315*

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An In-Depth Guide to the Mass Spectrometry Analysis of **N-Hydroxy-2-phenylacetamide**

Application Note

Introduction

N-Hydroxy-2-phenylacetamide (CAS No. 5330-97-2), also known as Phenylacetohydroxamic acid, is a derivative of the versatile phenylacetamide class of compounds.[1] Phenylacetamides serve as crucial building blocks in organic synthesis, particularly as precursors to phenylethylamines, a structural motif found in numerous pharmaceuticals and biologically active molecules.[2] The accurate and reliable analysis of **N-Hydroxy-2-phenylacetamide** is paramount for structure verification, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples.

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose. This guide provides detailed protocols and expert insights into the GC-MS and LC-MS/MS analysis of **N-Hydroxy-2-phenylacetamide**, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore the causality behind experimental choices, from sample preparation to data interpretation, ensuring a robust and self-validating analytical approach.

Physicochemical Properties and Structural Information

A foundational understanding of the analyte's properties is critical for method development in mass spectrometry. The molecular weight dictates the expected molecular ion peak, which is a cornerstone of spectral interpretation.

Property	Value	Source
IUPAC Name	N-hydroxy-2-phenylacetamide	PubChem[1]
Synonyms	Phenylacetohydroxamic acid, 2-Phenylacetohydroxamic acid	PubChem[1]
CAS Number	5330-97-2	PubChem[1]
Molecular Formula	C ₈ H ₉ NO ₂	PubChem[1]
Molecular Weight	151.16 g/mol	PubChem[1]
Monoisotopic Mass	151.063328530 Da	PubChem[1]

Core Concepts in Mass Spectrometry of N-Hydroxy-2-phenylacetamide

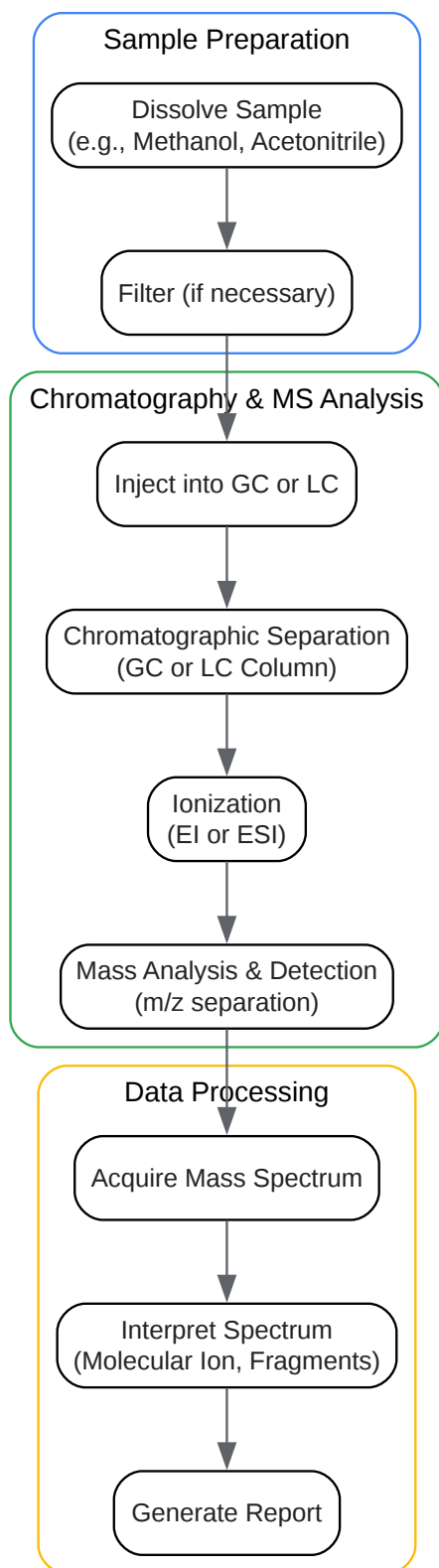
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For **N-Hydroxy-2-phenylacetamide**, the ionization method significantly influences the resulting mass spectrum.

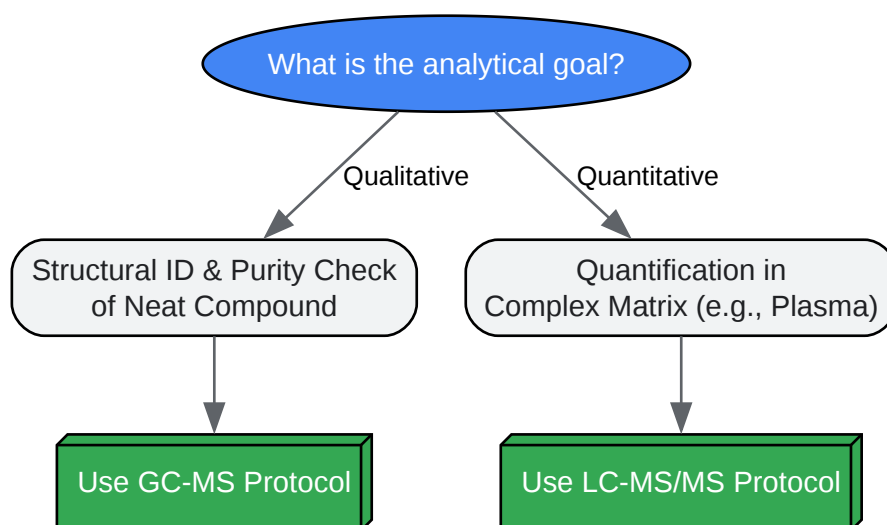
- **Electron Ionization (EI) for GC-MS:** In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment. This "hard" ionization technique produces a rich fragmentation pattern that acts as a chemical fingerprint. The molecular ion ($M^{•+}$) peak is expected at m/z 151. However, the most critical aspect of EI is the analysis of its fragmentation pattern, which provides definitive structural information.[3] For compounds with a benzyl group like **N-Hydroxy-2-phenylacetamide**, a characteristic fragment is the tropylium ion ($C_7H_7^+$) at m/z 91.[1] This fragment is formed through the cleavage of the bond alpha to the phenyl ring, followed by rearrangement, and its high stability often makes it the base peak in the spectrum.[4]

- Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that typically results in minimal fragmentation. It is ideal for analyzing less volatile or thermally labile compounds. In positive ion mode (ESI+), **N-Hydroxy-2-phenylacetamide** is expected to form a protonated molecule, $[M+H]^+$, at m/z 152.07. This allows for the confident determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), this precursor ion can be selectively fragmented to produce characteristic product ions, enabling highly sensitive and selective quantification.^[5]

Experimental Workflow Overview

The general workflow for the mass spectrometric analysis of a synthesized compound involves several key stages, from sample preparation to data interpretation.





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- To cite this document: BenchChem. [Mass spectrometry analysis of N-Hydroxy-2-phenylacetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189315#mass-spectrometry-analysis-of-n-hydroxy-2-phenylacetamide]

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